RET Tyrosine Kinase Inhibition: Single‑Point IC50 Suggests a Kinase‑Directed Profile Distinct from VR1‑Focused Analogs
A BindingDB record (CHEMBL3775511) documents that 1‑benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea inhibits the human RET cytoplasmic domain with an IC50 of 4.80 nM in a recombinant enzyme assay [1]. By contrast, the patent literature for tetrahydro‑quinolinylurea analogs (e.g., US20100137361A1) predominantly reports VR1 antagonism, and a closely related 6‑substituted analog—1‑cyclohexyl‑3‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea—is described as a PDE3A inhibitor, not a kinase inhibitor . No RET inhibition data are available for these comparator chemotypes, indicating that the benzyl‑N‑methyl‑THQ substitution pattern redirects target engagement toward kinase inhibition [2].
| Evidence Dimension | RET kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.80 nM (human RET cytoplasmic domain, residues 658–1114, baculovirus expression) [1] |
| Comparator Or Baseline | 1‑Cyclohexyl‑3‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea: reported as PDE3A inhibitor; no RET data available. VR1‑focused 5‑substituted THQ‑ureas (US20100137361A1): no RET data reported. |
| Quantified Difference | Target class shift from VR1/PDE3A to RET kinase; quantitative comparator IC50 values absent |
| Conditions | In vitro recombinant human RET cytoplasmic domain enzymatic assay; 15‑min pre‑incubation, substrate addition protocol [1] |
Why This Matters
For procurement decisions in kinase‑focused discovery programs, a demonstrated RET IC50 of 4.80 nM identifies a departure from the VR1/TRPV1 phenotype, enabling selection of this compound when RET inhibition is the screening objective rather than VR1 antagonism.
- [1] BindingDB entry BDBM50153901 (CHEMBL3775511): Inhibition of human RET cytoplasmic domain (IC50 = 4.80 nM). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153901 (accessed 2026-04-30). View Source
- [2] Bayer Schering Pharma AG. Tetrahydro‑quinolinylurea derivatives. US Patent Application US20100137361A1, filed February 4, 2010. View Source
